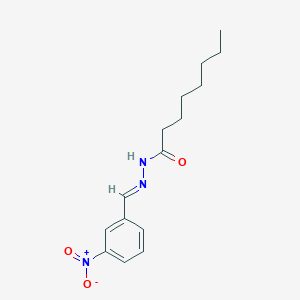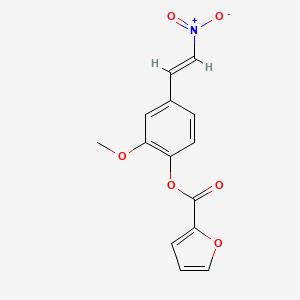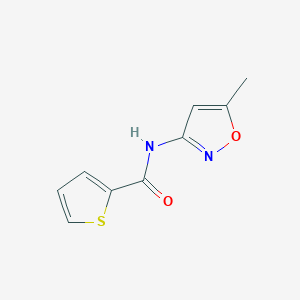![molecular formula C18H20N4O3 B5502858 4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)
4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of similar compounds often involves acid-catalyzed reactions, as seen in the preparation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide from an acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3- triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux conditions (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide is often elucidated using single crystal X-ray diffraction. For example, the structure of (E)-N′-(4-nitrobenzylidene)-2-(1-(4-methoxy-phenyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)acetohydrazide was determined by X-ray diffraction, revealing its crystallization in the monoclinic crystal system (Somagond et al., 2018).
Chemical Reactions and Properties
Compounds with similar structures undergo various chemical reactions, indicating a diverse range of chemical properties. For instance, the hydrogen-bonded sheets and chains in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate demonstrate the compound's ability to form complex molecular arrangements through hydrogen bonding (Portilla et al., 2007).
Scientific Research Applications
Nonlinear Optical Properties
- Hydrazones, including compounds similar to 4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide, have been synthesized and studied for their nonlinear optical properties. These compounds exhibit two-photon absorption and are potential candidates for applications in optical devices like optical limiters and switches (Naseema et al., 2010).
Antibacterial and Antimycobacterial Activity
- Derivatives of this compound have been explored for their antimicrobial and antifungal activities. Some synthesized compounds have shown significant activity against specific bacteria and fungi, suggesting potential for pharmaceutical applications (Samadhiya et al., 2014).
Antihypertensive α-Blocking Agents
- Certain derivatives of this chemical structure have been investigated for their antihypertensive α-blocking activity. These compounds have shown promising results in pharmacological screenings, indicating potential use in the treatment of hypertension (Abdel-Wahab et al., 2008).
Optical and Electronic Applications
- Studies on similar compounds have demonstrated applications in the field of optics and electronics. These compounds can be designed to possess specific electronic properties, making them suitable for use in electronic devices and optical systems.
Polymer Synthesis
- In the field of polymer chemistry, derivatives of 4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide have been used in the synthesis of ordered polymers. These polymers can have specific structural and physical properties for various industrial applications (Yu et al., 1999).
Potential Use in Cancer Research
- Some derivatives have been investigated for their interactions with DNA/proteins, showing potential for use in anticancer drug development (Mukhopadhyay et al., 2015).
properties
IUPAC Name |
4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-14-5-2-7-16(11-14)19-10-4-9-18(23)21-20-13-15-6-3-8-17(12-15)22(24)25/h2-3,5-8,11-13,19H,4,9-10H2,1H3,(H,21,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZCLRJQOQWKBA-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5502793.png)
![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)
![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)


![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)
![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)

![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)
